molecular formula C3H7ClO2 B589416 3-Chloro-1,2-propanediol-d5 CAS No. 342611-01-2

3-Chloro-1,2-propanediol-d5

Cat. No.: B589416
CAS No.: 342611-01-2
M. Wt: 115.568
InChI Key: SSZWWUDQMAHNAQ-UXXIZXEISA-N
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Description

3-Chloro-1,2-propanediol-d5 (CAS 342611-01-2) is a deuterated isotopologue of 3-monochloropropane-1,2-diol (3-MCPD), a chlorinated diol widely studied as a food processing contaminant. The deuterated variant, with a molecular formula of C₃H₂ClD₅O₂ and molecular weight of 115.57 g/mol, is structurally identical to 3-MCPD except for five deuterium atoms replacing hydrogens at positions 1, 1, 2, 3, and 3 . This isotopic substitution ensures minimal chemical reactivity differences while providing distinct mass spectral signatures, making it indispensable as an internal standard in gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) for quantifying 3-MCPD in complex matrices like vegetable oils, soy sauces, and processed foods . Its purity (>95% by GC) and stability under refrigeration (4°C) further enhance its reliability in analytical workflows .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1,2-propanediol-d5 typically involves the deuteration of 3-chloro-1,2-propanediol. This process can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often require the presence of a deuterium source, such as deuterium gas (D2) or deuterated solvents, and a suitable catalyst to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high purity and yield. The compound is usually supplied as a neat liquid and stored under refrigeration to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1,2-propanediol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield deuterated aldehydes or acids, while reduction can produce deuterated alcohols .

Scientific Research Applications

3-Chloro-1,2-propanediol-d5 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Chloro-1,2-propanediol-d5 involves its incorporation into chemical reactions where it acts as a labeled analog. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and analysis using mass spectrometry. This compound does not have a specific biological target but is used as a tool in various analytical techniques .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

3-Monochloropropane-1,2-diol (3-MCPD)

  • Structure: C₃H₇ClO₂; non-deuterated analog of 3-Chloro-1,2-propanediol-d3.
  • Applications: Not used analytically; primarily studied as a contaminant formed during food processing (e.g., refining of oils, acid-hydrolyzed vegetable proteins) .
  • Toxicity: Genotoxic and carcinogenic in animal models, inducing renal tumors, mammary gland hyperplasia, and testicular toxicity in rats .
  • Key Difference : Unlike its deuterated counterpart, 3-MCPD is the target analyte in food safety studies, necessitating precise quantification via deuterated internal standards like 3-Chloro-1,2-propanediol-d5 to correct for matrix effects .

1,3-Dichloro-2-propanol (1,3-DCP)

  • Structure : C₃H₆Cl₂O; contains two chlorine atoms on adjacent carbons.
  • Applications : Industrial precursor for synthesizing epoxy resins and glycidol; also a contaminant in foods and polyamine flocculants .
  • Toxicity: Classified as a genotoxic carcinogen, with higher reactivity and toxicity than 3-MCPD due to additional chlorine substitution .
  • Key Difference: While 1,3-DCP shares chloropropanol structural motifs, its dichlorinated structure and industrial applications contrast with the analytical role of 3-Chloro-1,2-propanediol-d4.

3-Chloro-1,2-propylenecarbonate

  • Structure: C₄H₅ClO₃; cyclic carbonate derived from CO₂ and 1,3-dichloro-2-propanol.
  • Applications : Intermediate in sustainable synthesis of dimethyl carbonate (DMC) and glycidol via base-catalyzed transesterification .
  • Toxicity: Limited data, but its hydrolysis product, 3-chloro-1,2-propanediol, raises concerns similar to 3-MCPD .
  • Key Difference : Functionally distinct as a synthetic intermediate rather than an analytical tool. Its cyclic carbonate group enables unique reactivity in green chemistry applications, unlike the linear diol structure of this compound .

(R)-3-Chloro-1,2-propanediol

  • Structure : Enantiomerically pure form of 3-MCPD.
  • Applications : Chiral building block for synthesizing (S)-(+)-glycidyl tosylate, a pharmaceutical intermediate .
  • Toxicity : Presumed similar to racemic 3-MCPD but species-specific effects may vary due to stereochemistry .
  • Key Difference : The deuterated isotopologue lacks stereochemical specificity, whereas (R)-3-Chloro-1,2-propanediol is critical in asymmetric synthesis for drug development .

3-Chloro-1,2-benzisothiazole

  • Structure : C₇H₄ClNS; heterocyclic compound with a benzisothiazole ring.
  • Applications : Intermediate in synthesizing antipsychotics like ziprasidone .
  • Toxicity: No direct data, but structural dissimilarity (aromatic vs. aliphatic) implies divergent toxicological profiles.
  • Key Difference: Functionally unrelated to chloropropanols; highlights structural diversity among "3-chloro" compounds .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Primary Application Toxicity Profile Analytical Role
This compound C₃H₂ClD₅O₂ 115.57 Internal standard for GC-MS/LC-MS Low (handled as lab chemical) Quantification of 3-MCPD
3-MCPD C₃H₇ClO₂ 110.54 Food contaminant Genotoxic, carcinogenic Analyte
1,3-Dichloro-2-propanol C₃H₆Cl₂O 128.99 Industrial precursor Carcinogenic N/A
3-Chloro-1,2-propylenecarbonate C₄H₅ClO₃ 136.53 Synthesis of DMC/glycidol Potential hydrolysis toxicity N/A
(R)-3-Chloro-1,2-propanediol C₃H₇ClO₂ 110.54 Chiral pharmaceutical intermediate Presumed genotoxic N/A

Key Findings and Implications

  • Analytical Utility : this compound’s deuterium labeling enables accurate quantification of 3-MCPD in foods, addressing challenges like matrix interference and recovery variability .
  • Toxicity Mitigation: Isotopic substitution reduces health risks compared to non-deuterated 3-MCPD, which has a tolerable daily intake (TDI) of 2 µg/kg body weight due to carcinogenicity .
  • Industrial Relevance : Compounds like 3-chloro-1,2-propylenecarbonate and 1,3-DCP underscore the versatility of chlorinated propanediol derivatives in green chemistry and pharmaceuticals, though their applications diverge sharply from analytical uses .

Biological Activity

3-Chloro-1,2-propanediol-d5 (also known as 3-MCPD-d5) is a deuterated form of 3-chloro-1,2-propanediol, a compound that has garnered attention due to its presence as a food contaminant and its potential biological effects. This article explores the biological activity of this compound, including its metabolic pathways, toxicological effects, and implications for health based on diverse research findings.

3-Chloro-1,2-propanediol is an organochlorine compound primarily formed during the processing of foods, particularly in the hydrolysis of vegetable proteins. The deuterated variant, this compound, is utilized in research for tracing metabolic pathways due to its distinct mass signature.

Metabolic Pathways

The metabolism of 3-chloro-1,2-propanediol in mammals leads to the formation of several metabolites, including:

  • Beta-chlorolactate
  • Oxalic acid
    These metabolites are implicated in various biological activities, particularly in inhibiting glycolytic enzymes within spermatozoa and other tissues. Studies have shown that exposure to 3-chloro-1,2-propanediol can lead to:
  • Inhibition of glyceraldehyde-3-phosphate dehydrogenase
  • Altered glycolytic activity in epididymal and testicular tissues .

In Vitro Studies

Research has demonstrated that 3-chloro-1,2-propanediol can inhibit glycolysis in ram spermatozoa when incubated in vitro. This inhibition correlates with reduced sperm motility and viability . Moreover, cultured Leydig cells exposed to this compound showed decreased testosterone secretion, indicating potential endocrine-disrupting effects .

In Vivo Studies

A significant body of research has focused on the effects of 3-chloro-1,2-propanediol on laboratory animals. For instance:

  • Rats given daily subcutaneous injections of 6.5 mg/kg for nine days exhibited reduced RNA and protein levels in testes and epididymis, alongside increased proteinase and ribonuclease levels .
  • A study involving Sprague-Dawley rats treated with varying doses (0, 30, or 60 mg/kg) revealed dose-dependent increases in liver enzymes such as alanine aminotransferase (ALT), indicating potential hepatotoxicity .

Case Study: Spermatozoan Glycolysis Inhibition

In a controlled experiment by Brown-Woodman et al., ram sperm was incubated with varying concentrations of 3-chloro-1,2-propanediol. The results indicated a significant reduction in glycolytic activity at higher concentrations, suggesting that even short-term exposure could impair reproductive functions .

Case Study: Hepatotoxicity in Rats

A study conducted by Kaur & Guraya highlighted that rats receiving high doses of 3-chloro-1,2-propanediol showed significant alterations in serum biochemical parameters after just two days. Notably, male rats exhibited elevated ALT levels and changes in kidney function markers such as creatinine and urea .

Summary of Biological Activity

Biological Activity Findings
Glycolysis Inhibition Reduced activity observed in spermatozoa; linked to decreased motility .
Endocrine Disruption Decreased testosterone secretion from Leydig cells .
Hepatotoxicity Increased liver enzymes (ALT) and altered kidney function markers .
Tissue Accumulation Persistent presence in kidney and liver tissues post-exposure .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-Chloro-1,2-propanediol-d5, and how do reaction conditions influence isotopic purity?

  • Methodology : Synthesis typically involves esterification of oleic acid with 3-chloro-1,2-propanediol followed by deuterium labeling. Enzymatic methods or chemical catalysts (e.g., solid-base catalysts like triethylamine) are used to optimize diacylglycerol formation. Isotopic purity is maintained by controlling reaction temperature (e.g., 60°C), pressure (0.20 MPa), and molar ratios (e.g., 1:8 for 3-chloro-1,2-propanediol to methylamine). Orthogonal testing and single-factor analysis help identify optimal conditions .

Q. How is this compound quantified in complex matrices like food or biological samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) with deuterated internal standards is widely used. For oils, liquid chromatography-tandem mass spectrometry (LC-MS/MS) with isotope dilution achieves detection limits of 0.010 mg/kg. Derivatization (e.g., heptafluorobutyryl agents) enhances sensitivity, particularly for trace amounts in aqueous matrices. Collaborative studies validate precision (RSD <15%) and reproducibility (HORRAT <1) across matrices .

Q. What are the key stability and handling considerations for this compound in laboratory settings?

  • Methodology : The compound is stable under standard storage (sealed containers, room temperature) but decomposes upon exposure to oxidizers, releasing CO/CO₂. Use inert atmospheres for reactions. Personal protective equipment (PPE) is mandatory due to suspected carcinogenicity and reproductive toxicity. Stability is confirmed via accelerated degradation studies and compatibility testing .

Advanced Research Questions

Q. How can researchers optimize reaction yields in enantioselective synthesis of this compound derivatives?

  • Methodology : Enzymatic resolution using Corynebacterium sp. strain N-1074 converts prochiral 1,3-dichloro-2-propanol to (R)-3-chloro-1,2-propanediol with >90% enantiomeric excess. Kinetic parameters (e.g., Vmax, Km) are determined via Michaelis-Menten models. Immobilized enzymes or flow reactors enhance scalability and reduce byproducts .

Q. What analytical challenges arise when detecting this compound esters in refined vegetable oils, and how are they resolved?

  • Methodology : Matrix interference from triglycerides necessitates solid-phase microextraction (SPME) or gel permeation chromatography (GPC) for cleanup. LC-MS/MS with Accucore VDX columns separates diesters (e.g., 3-MCPD-PP, 3-MCPD-OO) with recoveries of 60.1–94.0%. Isotope internal standards correct for ion suppression, validated via spike-recovery tests (RSD <13.54%) .

Q. How does this compound interact with lipid-metabolizing enzymes, and what are the implications for toxicity studies?

  • Methodology : The compound acts as a substrate for lipases and esterases, releasing free 3-MCPD in vivo. In vitro assays (e.g., Caco-2 cell models) quantify absorption rates and metabolic byproducts. Toxicity mechanisms (e.g., oxidative stress, DNA adduct formation) are elucidated via metabolomics (UPLC-MS) and transcriptomic profiling .

Q. How should researchers address contradictions in reported toxicological data for this compound?

  • Methodology : Discrepancies in carcinogenicity (e.g., B6C3F1 mice vs. rat models) are resolved by dose-response meta-analysis and species-specific metabolic profiling. Subchronic studies (90-day exposure) with histopathology and biomarker analysis (e.g., urinary metabolites) clarify NOAEL/LOAEL thresholds. Weight-of-evidence approaches prioritize data from OECD-compliant studies .

Q. What methodologies assess the environmental persistence of this compound and its degradation products?

  • Methodology : Hydrolysis kinetics (pH, temperature dependence) and photolysis (H2O2/UV) studies quantify half-lives in water/soil. OECD 301F ready biodegradability tests monitor CO2 evolution. Ecotoxicology assays (e.g., Daphnia magna LC50) evaluate aquatic toxicity, while QSAR models predict bioaccumulation potential .

Properties

IUPAC Name

3-chloro-1,1,2,3,3-pentadeuteriopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7ClO2/c4-1-3(6)2-5/h3,5-6H,1-2H2/i1D2,2D2,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZWWUDQMAHNAQ-UXXIZXEISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C([2H])(C([2H])([2H])Cl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745792
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

115.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

342611-01-2
Record name 3-Chloro(~2~H_5_)propane-1,2-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745792
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 342611-01-2
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Synthesis routes and methods

Procedure details

A CaCl2 solution was prepared by dissolving CaCl2.2H2O (233 kg) in water (723 kg). A 3-chloro-1,2-propanediol (CPD) solution was prepared by dissolving 3-chloro-1,2-propanediol (176 kg) in water (176 kg). The 4000 L glass-lined reactor was charged with water (907 kg) and 5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] (563 kg). The pH of the slurry was adjusted to 5.5 to 7.0 with 37% HCl or 30% NaOH as needed. 50% NaOH solution (128 kg) was charged to the reaction mixture while maintaining its temperature to ≦30° C. The CaCl2/water solution and then the CPD/water solution were each charged to the reaction mixture. The reaction mixture was then heated at 50° C. and stirred for ≈6 hours. 50% NaOH was added as needed to maintain the pH of the reaction at ≈10. When the reaction was complete, acetic acid (28 kg) was added to adjust the pH of the reaction mixture to 5. Using a jacket temperature of 75° C., water (1682 kg) was distilled off under vacuum. While cooling to 10° C., ethanol (2585 kg) was added to the residue in the reaction vessel. After stirring at 10° C. for 2 hours, the crude solid was collected by filtration. The solids were washed with ethanol (500 kg). The crude solid was dried at 55° C. under vacuum to give 783 kg of crude 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]. The crude product contained 55% w/w 5,5′-[(1,3-dioxo-1,3-propanediyl)bis[(2,3-dihydroxypropyl)imino]]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide] which had a chromatographic purity of 77 area %.
Name
CPD water
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1682 kg
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Name
5,5′-[(1,3-dioxo-1,3-propanediyl)diimino]bis[N-(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide]
Quantity
563 kg
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Reaction Step Four
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907 kg
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28 kg
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[Compound]
Name
CaCl2.2H2O
Quantity
233 kg
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reactant
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723 kg
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176 kg
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176 kg
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128 kg
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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